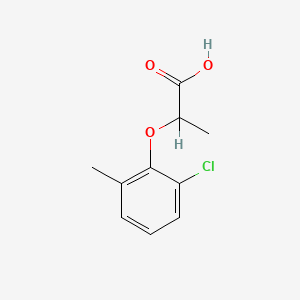
(R)-tert-Butyl 3-carbamoylpiperidine-1-carboxylate
Descripción general
Descripción
“®-Benzyl 3-carbamoylpiperidine-1-carboxylate” is a synthetic compound that belongs to the class of piperidine derivatives. It has a molecular formula of C14H18N2O3 .
Molecular Structure Analysis
The molecular formula of “®-Benzyl 3-carbamoylpiperidine-1-carboxylate” is C14H18N2O3 . It has an average mass of 262.304 Da and a mono-isotopic mass of 262.131744 Da .
Physical And Chemical Properties Analysis
The molecular weight of “®-Benzyl 3-carbamoylpiperidine-1-carboxylate” is 262.3 g/mol .
Aplicaciones Científicas De Investigación
Synthesis of Bioactive Compounds
In a study by Xie et al. (2019), a metal-free C3-alkoxycarbonylation process using carbazates was developed for the efficient preparation of quinoxaline-3-carbonyl compounds. This protocol is significant in the synthesis of bioactive natural products and synthetic drugs. The utilization of tert-butyl carbazate in this process demonstrates the versatility of (R)-tert-Butyl 3-carbamoylpiperidine-1-carboxylate derivatives in organic synthesis (Xie et al., 2019).
Chiral Auxiliary in Peptide Synthesis
Studer et al. (1995) discussed the synthesis and applications of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, a chiral auxiliary used in dipeptide synthesis. This compound is pivotal in the preparation of enantiomerically pure compounds, showcasing the importance of (R)-tert-Butyl 3-carbamoylpiperidine-1-carboxylate derivatives in stereochemistry (Studer et al., 1995).
Preparation and Reactivity of Heterocycles
Padwa et al. (2003) described the preparation and Diels-Alder reaction of a 2-Amido Substituted Furan, using tert-Butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate. The study highlights the application of (R)-tert-Butyl 3-carbamoylpiperidine-1-carboxylate derivatives in the synthesis of complex heterocycles, which are significant in medicinal chemistry (Padwa et al., 2003).
Structural Characterization and Organometallic Chemistry
Bethley et al. (1997) investigated the structural characterization of dialkylaluminum carboxylates, which are models for carboxylate alumoxanes. This research provides insights into the application of (R)-tert-Butyl 3-carbamoylpiperidine-1-carboxylate derivatives in understanding the structure and behavior of organometallic compounds (Bethley et al., 1997).
Synthesis of Protected Amines
Lebel and Leogane (2005) reported a mild and efficient one-pot Curtius rearrangement for the synthesis of Boc-protected amines. The reaction conditions are compatible with a variety of substrates, indicating the role of tert-butyl carbamate derivatives in the synthesis of protected amino acids, which are crucial in peptide and protein chemistry (Lebel & Leogane, 2005).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
tert-butyl (3R)-3-carbamoylpiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-11(2,3)16-10(15)13-6-4-5-8(7-13)9(12)14/h8H,4-7H2,1-3H3,(H2,12,14)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APFUDGDIIFSTSD-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H](C1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70649940 | |
| Record name | tert-Butyl (3R)-3-carbamoylpiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70649940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-tert-Butyl 3-carbamoylpiperidine-1-carboxylate | |
CAS RN |
915226-43-6 | |
| Record name | tert-Butyl (3R)-3-carbamoylpiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70649940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(4s)-4-Ethyl-4-hydroxy-1h-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4h,12h)-dione 6-oxide](/img/structure/B1593357.png)








